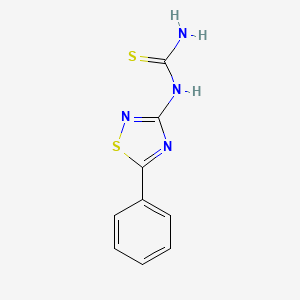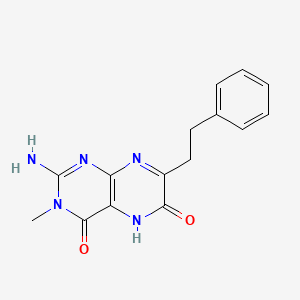
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione is a member of pterins.
Applications De Recherche Scientifique
Binding Affinity and Selectivity
- Binding to Nucleobases : 2-Amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, a derivative of lumazine, exhibits selective binding to nucleobases, such as adenine, due to its substituents. The binding affinity and selectivity are influenced by hydrogen-bonding patterns, the size of the AP site, and stacking interactions (Burki et al., 2010).
Reactivity with Nucleophilic Agents
- Reactivity with Sodium Hydrogen Sulphite : This compound shows reactivity with strongly nucleophilic reagents like sodium hydrogen sulphite, forming isolable adducts. Such reactivity indicates potential applications in chemical syntheses and interactions with various nucleophiles (Albert & McCormack, 1973).
Synthesis and Oxidation Studies
- Synthesis and Oxidation Reactions : Various hydroxy and thio derivatives of lumazines, including those similar to 2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, have been synthesized. Their oxidations have been studied, highlighting the compound's relevance in synthetic chemistry and potential biological applications (Bartke & Pfleiderer, 1989).
Potential Antimalarial Activity
- Antimalarial Properties : Derivatives of this compound have been tested for antimalarial activity, showing effectiveness against Plasmodium falciparum in culture, which suggests potential therapeutic applications in malaria treatment (Halladay & Cowden, 1990).
Synthesis from Diaminomaleonitrile
- Synthesis via Diaminomaleonitrile : The compound and its derivatives have been synthesized from diaminomaleonitrile, demonstrating its accessibility for research and potential industrial applications (Tsuzuki & Tada, 1986).
Mass Spectral Analysis
- Mass Spectral Characterization : Mass spectrometry has been utilized to confirm the structure and analyze the purity of substituted pteridines, including those related to this compound. Such analysis is crucial for its use in research and potential pharmaceutical applications (Williams & Ayling, 1973).
Natural Occurrence in Marine Life
- Presence in Marine Life : The compound, as part of the pteridine class, has been identified in marine organisms like lithistid sponges, highlighting its presence in natural ecosystems and potential biological significance (Guerriero et al., 1993).
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione |
InChI |
InChI=1S/C15H15N5O2/c1-20-14(22)11-12(19-15(20)16)17-10(13(21)18-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,21)(H2,16,17,19) |
Clé InChI |
HRJLWHUNBAQPEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
SMILES canonique |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
Solubilité |
9.9 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
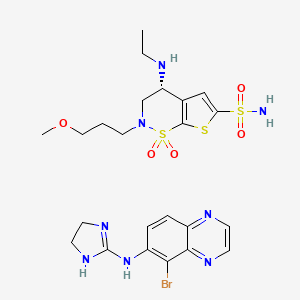

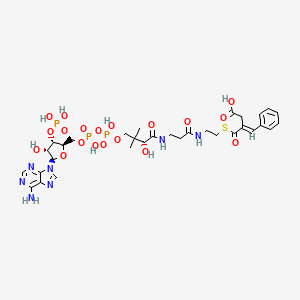



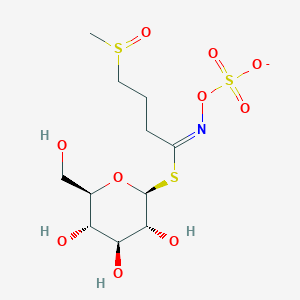
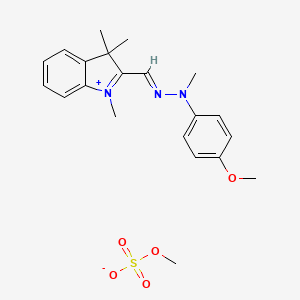

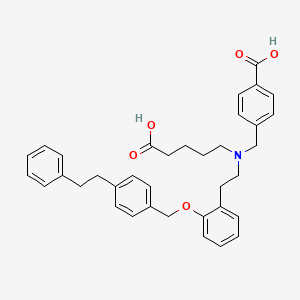
![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)
